molecular formula C13H16N4O B7753084 6-methyl-3-[2-(2-methylphenyl)ethylamino]-2H-1,2,4-triazin-5-one

6-methyl-3-[2-(2-methylphenyl)ethylamino]-2H-1,2,4-triazin-5-one

Cat. No.: B7753084
M. Wt: 244.29 g/mol
InChI Key: MCRLUQHAKUXLCX-UHFFFAOYSA-N
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Description

6-methyl-3-[2-(2-methylphenyl)ethylamino]-2H-1,2,4-triazin-5-one is an organic compound that belongs to the class of triazine derivatives This compound is known for its unique chemical structure, which includes a triazine ring substituted with a methyl group and an ethylamino group attached to a methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-[2-(2-methylphenyl)ethylamino]-2H-1,2,4-triazin-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-methylphenylacetonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with cyanogen bromide to yield the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-[2-(2-methylphenyl)ethylamino]-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-methyl-3-[2-(2-methylphenyl)ethylamino]-2H-1,2,4-triazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-3-[2-(2-methylphenyl)ethylamino]-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-3-[2-(2-methylphenyl)ethylamino]-2H-1,2,4-triazin-5-one is unique due to its specific triazine ring structure and the presence of both methyl and ethylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from other similar compounds .

Properties

IUPAC Name

6-methyl-3-[2-(2-methylphenyl)ethylamino]-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-9-5-3-4-6-11(9)7-8-14-13-15-12(18)10(2)16-17-13/h3-6H,7-8H2,1-2H3,(H2,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRLUQHAKUXLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCNC2=NC(=O)C(=NN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CCNC2=NC(=O)C(=NN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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